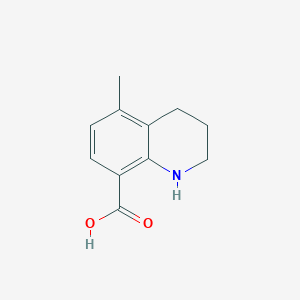

5-Methyl-1,2,3,4-tetrahydrochinolin-8-carbonsäure

Übersicht

Beschreibung

5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

5-Methyl-1,2,3,4-tetrahydrochinolin-8-carbonsäure: ist eine Verbindung, die bei der Synthese verschiedener biologisch aktiver Moleküle eingesetzt werden kann. In der medizinischen Chemie könnte diese Verbindung als Vorläufer für die Entwicklung neuer pharmazeutischer Wirkstoffe dienen. Ihre Struktur ähnelt der anderer Tetrahydrochinolin-Derivate, von denen bekannt ist, dass sie analgetische, antimalarielle und entzündungshemmende Wirkungen zeigen .

Landwirtschaft

Im Agrarbereich könnten Derivate des Tetrahydrochinolins auf ihre potenzielle Verwendung als Wachstumsstimulanzien oder Pestizide untersucht werden. Die strukturelle Ähnlichkeit mit natürlichen Alkaloiden legt nahe, dass sie mit biologischen Systemen in Pflanzen interagieren könnten, was möglicherweise zu einem verstärkten Wachstum oder einer Resistenz gegen Schädlinge führt .

Materialwissenschaften

Der Tetrahydrochinolin-Rest ist eine gängige Struktur in der organischen Materialwissenschaft. This compound könnte auf seine Eigenschaften untersucht werden, wenn sie in Polymere oder organische Halbleiter mit kleinen Molekülen eingebaut wird, was sich möglicherweise auf das Gebiet der organischen Elektronik auswirkt .

Umweltwissenschaften

Diese Verbindung könnte auf ihre Auswirkungen auf die Umwelt untersucht werden, insbesondere hinsichtlich ihrer biologischen Abbaubarkeit und Toxizität. Das Verständnis ihres Verhaltens in Umweltsystemen ist entscheidend für die Beurteilung der Risiken, die mit ihrer Verwendung in verschiedenen Industrien verbunden sind .

Biochemie

In der Biochemie könnte This compound als Baustein für die Synthese komplexer Moleküle verwendet werden. Ihre Rolle bei der Synthese von Peptiden und Proteinen oder als Bestandteil von Enzyminhibitoren könnte ein bedeutender Forschungsbereich sein .

Pharmakologie

Die pharmakologischen Anwendungen dieser Verbindung hängen mit ihren potenziellen therapeutischen Wirkungen zusammen. Die Forschung könnte sich auf ihre Interaktion mit biologischen Zielstrukturen, ihre Pharmakokinetik und ihre Wirksamkeit in Krankheitsmodellen konzentrieren. Sie könnte zur Entdeckung neuer Behandlungen für verschiedene Erkrankungen beitragen .

Analytische Chemie

In der analytischen Chemie könnte This compound als Standard oder Reagenz in chromatographischen Methoden und anderen analytischen Verfahren verwendet werden. Sie könnte bei der Quantifizierung und Qualifizierung komplexer Gemische oder bei der Entwicklung neuer analytischer Methoden helfen .

Synthetische Chemie

Diese Verbindung ist wertvoll in der synthetischen Chemie für die Konstruktion komplexer molekularer Architekturen. Sie könnte in verschiedenen organischen Synthesereaktionen wie Cyclisierungen verwendet werden, um verschiedene heterocyclische Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen zu erzeugen .

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines, a class of compounds to which our compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

It is known that 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids . Alkaloids are known to interact with a variety of enzymes, carriers, and receptors in the body, leading to a wide range of biological effects.

Result of Action

It is known that 1,2,3,4-tetrahydroisoquinolines and their derivatives have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemische Analyse

Biochemical Properties

5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules to exert its effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Biologische Aktivität

5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (MTHQCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MTHQCA is a member of the tetrahydroquinoline family, characterized by a bicyclic structure that includes a nitrogen atom in the ring. Its chemical formula is with a molecular weight of 193.23 g/mol. The compound's structure allows for various modifications that can enhance its biological activity.

1. Antimicrobial Activity

MTHQCA exhibits notable antimicrobial properties. Research has shown that derivatives of tetrahydroquinoline compounds can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that MTHQCA and its derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

2. Anticancer Activity

MTHQCA has shown promising anticancer effects in various studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving microtubule disruption and inhibition of tubulin assembly. For example, in vitro studies demonstrated that MTHQCA significantly inhibited the proliferation of MDA-MB-435 breast cancer cells with an IC50 value in the nanomolar range .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-435 | 0.019 | Microtubule depolymerization |

| HeLa | 0.025 | Apoptosis induction |

The biological activity of MTHQCA is primarily attributed to its ability to interact with cellular targets involved in critical pathways:

- Microtubule Dynamics : MTHQCA disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents such as paclitaxel.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells and pathogens .

Case Study 1: Anticancer Efficacy

In a study involving xenograft models of breast cancer, MTHQCA was administered at a dose of 75 mg/kg three times a week. The results indicated significant tumor reduction compared to controls, supporting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of MTHQCA against hospital-acquired infections. The compound exhibited potent activity against resistant strains of bacteria, highlighting its potential in treating infections where conventional antibiotics fail .

Eigenschaften

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGWGBMZIWMATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.